Structural Differentiation – N‑Methyl vs. N‑Fluorobenzyl Indole Substitution
The target compound carries an N‑methyl substituent on the indole core, whereas its closest indole-3-carboxamide comparators such as AB‑FUBICA and ADB‑FUBICA bear an N‑(4‑fluorobenzyl) group [1]. In the broader aminoalkylindole literature, replacing an N‑alkyl with an N‑benzyl substituent alters CB1 affinity by >10‑fold [2]. This single‑atom difference (CH₃ vs. CH₂‑C₆H₄‑F) creates a distinct steric and electronic environment around the indole binding pocket, meaning that potency and efficacy values measured for AB‑FUBICA (EC50 CB1 = 21 nM) or ADB‑FUBICA (EC50 CB1 = 2.6 nM) cannot be extrapolated to the target compound .
| Evidence Dimension | Indole N‑1 substituent identity |
|---|---|
| Target Compound Data | N‑CH₃ (methyl) |
| Comparator Or Baseline | AB‑FUBICA: N‑CH₂‑C₆H₄‑F (4‑fluorobenzyl); ADB‑FUBICA: N‑CH₂‑C₆H₄‑F; SDB‑006: N‑(CH₂)₄CH₃ (pentyl) |
| Quantified Difference | N‑substituent change known to shift CB1 EC50 by >10‑fold in analogous indole-3-carboxamide series [2] |
| Conditions | Comparative analysis based on published indole-3-carboxamide SAR (literature survey) |
Why This Matters
Ensures procurement of the exact N‑methyl congener rather than a structurally similar but pharmacologically divergent N‑fluorobenzyl analogue, which is critical for reproducible CB1/CB2 activity profiling.
- [1] Wikipedia. ADB‑FUBICA. EC50 CB1 = 2.6 nM, CB2 = 3.0 nM. View Source
- [2] Kiyoi, T., et al. (2010). Design, synthesis, and structure–activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4918‑4921. View Source
